N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

Description

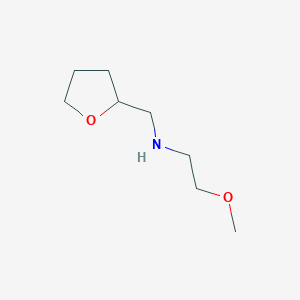

N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS: 55100-02-2) is a tertiary amine featuring a 2-methoxyethyl group and a tetrahydrofuran-2-ylmethyl substituent bonded to a central nitrogen atom (Figure 1). This compound combines the flexibility of an ether-containing methoxyethyl chain with the steric and electronic influences of a tetrahydrofuran (THF) ring. The THF moiety introduces a cyclic ether structure, which may enhance hydrogen-bonding capacity and modulate lipophilicity compared to simpler aliphatic amines.

Properties

IUPAC Name |

2-methoxy-N-(oxolan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVWTLWOAPUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649170 | |

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55100-02-2 | |

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2-methoxyethylamine with tetrahydrofuran-2-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or ethanol to dissolve the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Catalysts may also be employed to increase the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original amine.

Substitution: The methoxyethyl and tetrahydrofuran groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:

Biology: The compound can be explored for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate or as a precursor to biologically active compounds.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amines

Substituent Effects on Bioactivity and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Aromatic vs. In contrast, the methoxyethyl group in the target compound offers greater conformational flexibility and polarity, which may improve aqueous solubility .

- THF Ring Influence: The saturated THF ring in the target compound provides a rigid, oxygen-rich environment compared to the planar furan in F2MPA. This may alter binding kinetics in enzymatic systems (e.g., MAO inhibition in vs.

- Steric Effects : Bulky substituents like benzyl groups () may hinder molecular interactions, whereas the methoxyethyl group in the target compound balances steric bulk with rotational freedom .

Biological Activity

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse research sources.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with appropriate amine precursors. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrofuran have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds can range from 0.01 to 0.1 μg/mL, indicating potent activity against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using Vero cells have shown that certain derivatives maintain low cytotoxicity, with IC50 values exceeding 64 μg/mL. This suggests a favorable therapeutic index for potential clinical applications .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for understanding its bioavailability and distribution in biological systems. Preliminary studies suggest that modifications in the molecular structure can enhance lipophilicity and improve absorption characteristics, which are critical for oral bioavailability.

In Vivo Efficacy

In vivo studies have demonstrated the efficacy of related compounds in reducing bacterial load in animal models infected with M. tuberculosis. For example, one study reported a reduction of 3.8 logs in colony-forming units (CFU) in treated mice compared to untreated controls . Such findings underscore the potential of this compound as a candidate for tuberculosis treatment.

Safety Assessments

Safety evaluations conducted on animal models following oral administration at high doses (500 mg/kg) revealed good tolerability with no significant adverse effects observed during a 7-day observation period. This is crucial for advancing to clinical trials .

Comparative Analysis of Related Compounds

| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Comments |

|---|---|---|---|

| This compound | 0.01 - 0.1 | >64 | Potent against M. tuberculosis |

| Clofazimine | 0.01 | >64 | Reference compound; established efficacy |

| TBI-1004 | 0.01 | >64 | Comparable safety and efficacy |

Q & A

Basic: What are the recommended synthetic routes for N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or reductive amination. A documented approach involves reacting tetrahydrofuran-2-ylmethylamine with 2-methoxyethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF or DMF . Optimization includes:

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity, while THF minimizes byproducts.

Yield improvements (typically 60–75%) are achieved by iterative recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane).

Basic: What safety protocols are critical when handling this amine in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste disposal : Segregate amine-containing waste in labeled, airtight containers for incineration by certified hazardous waste handlers.

- Spill management : Neutralize spills with dilute acetic acid (5% v/v) followed by adsorption using vermiculite.

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies characteristic signals (e.g., methoxy protons at δ 3.2–3.4 ppm, tetrahydrofuran methylene at δ 1.6–2.1 ppm).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.2).

Advanced: How can density functional theory (DFT) models predict the electronic properties of this amine?

Methodological Answer:

- Functional selection : B3LYP hybrid functionals with 6-31G(d,p) basis sets accurately model electron density and frontier orbitals (HOMO/LUMO) .

- Solvent effects : Incorporate the polarizable continuum model (PCM) for solvation energy in methanol or water.

- Validation : Compare computed vibrational frequencies (IR) and dipole moments with experimental data to refine parameters.

Advanced: How does this amine function in ligand design for transition-metal complexes?

Methodological Answer:

The amine’s bifurcated N-donor sites enable chelation with Cu(II) or Co(II) ions. For example:

- Coordination geometry : Square planar or trigonal bipyramidal complexes form via N–M bonds, as seen in analogous benzimidazole-based ligands .

- Catalytic activity : Test in oxidation reactions (e.g., alkene epoxidation) using H₂O₂ as an oxidant. Monitor turnover frequency (TOF) via GC-MS.

Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible tetrahydrofyan and methoxyethyl groups.

- Benchmarking : Compare multiple DFT functionals (e.g., M06-2X vs. ωB97XD) to identify systematic errors in bond length or angle calculations .

- Experimental validation : Augment NMR with 2D NOESY to confirm spatial proximity of protons predicted by simulations.

Advanced: How does structural modification of this amine influence its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- MAO inhibition assays : Replace the tetrahydrofuran group with furan-2-ylmethyl (as in F2MPA) and measure IC₅₀ values using fluorometric assays with kynuramine as a substrate .

- Structure-activity relationships (SAR) : Correlate logP (lipophilicity) with blood-brain barrier permeability via PAMPA assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.